molecular formula C9H8BrN3O B8327996 2-(5-Bromo-2-cyano-phenylamino)acetamide

2-(5-Bromo-2-cyano-phenylamino)acetamide

Cat. No. B8327996
M. Wt: 254.08 g/mol
InChI Key: SRCIBLNTAUAAMM-UHFFFAOYSA-N
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Patent
US08664233B2

Procedure details

9.1 g (45.5 mmol) 4-bromo-2-fluorobenzonitrile, 10.0 g (91.0 mmol) glycinamide hydrochloride and 15.7 g (114 mmol) K2CO3 were suspended in 80 ml DMSO and heated at 120° C. for 5.5 h. Having cooled down to room temperature, the solvent was concentrated and water was added. The resulting precipitate was sucked off and washed with water. 11.6 g (100%) 2-(5-bromo-2-cyano-phenylamino)acetamide was obtained. ESI-MS [m/z]: 254, 256 [M+H]+
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
15.7 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.Cl.[NH2:12][CH2:13][C:14]([NH2:16])=[O:15].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([NH:12][CH2:13][C:14]([NH2:16])=[O:15])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NCC(=O)N
Step Three
Name
Quantity
15.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Having cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
ADDITION
Type
ADDITION
Details
water was added
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NCC(=O)N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.